![molecular formula C11H10N2O2 B1401622 Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 1260892-95-2](/img/structure/B1401622.png)
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate” is likely a nitrogen-containing heterocyclic compound due to the presence of a pyrrole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . The pyridin-2-yl group attached to the pyrrole ring is a derivative of pyridine, another nitrogen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Petasis reaction , which involves the reaction of an aldehyde, an amine, and a boronic acid .Scientific Research Applications
Scaffold for Synthesis of Highly Functionalized Compounds
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate serves as a versatile scaffold for synthesizing various functionalized compounds. For instance, it is used in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Relay Catalysis for Methyl 4-Aminopyrrole-2-Carboxylates
The chemical is instrumental in one-pot synthesis strategies, like the relay catalytic cascade reaction, to produce methyl 4-aminopyrrole-2-carboxylates. This process uses a FeCl2/Et3N binary catalytic system, demonstrating its utility in complex organic syntheses (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Synthesis of Trifluoromethyl-Substituted Aminopyrroles
The compound is also pivotal in the synthesis of trifluoromethyl-substituted aminopyrroles, a process that utilizes 2H-azirine ring expansion strategies. This synthesis route highlights its role in creating complex molecules with potential pharmacological applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Building Block in Antibacterial Agents
This compound is used in the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, a series of compounds with demonstrated antibacterial activity. This underlines its potential in creating novel antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Antimicrobial Agent Synthesis
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrate good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hublikar et al., 2019).
Synthesis of Novel Nitrogen Heterocycles
The compound is used in the preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, serving as a building block in synthesizing various nitrogen heterocycles with potential therapeutic interest (Rochais, Lisowski, Dallemagne, & Rault, 2004).
Mechanism of Action
properties
IUPAC Name |
methyl 4-pyridin-2-yl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-6-8(9)10-4-2-3-5-13-10/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVVQHDGNCEFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856468 | |
Record name | Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260892-95-2 | |
Record name | Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.